Guanfacine-alpha,alpha-d2 HCl

Isotopic Purity Mass Spectrometry Internal Standard

Guanfacine-alpha,alpha-d2 HCl (CAS 1398065-88-7) is a stable, isotopically labeled analogue of the centrally-acting alpha-2A adrenergic receptor agonist guanfacine, wherein two hydrogen atoms at the alpha-methylene position are replaced with deuterium. As a selective alpha-2A receptor agonist, the parent compound guanfacine exhibits a Kd of 31 nM with 60-fold selectivity over alpha-2B adrenoceptors.

Molecular Formula C9H10Cl3N3O
Molecular Weight 284.6 g/mol
Cat. No. B12301723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanfacine-alpha,alpha-d2 HCl
Molecular FormulaC9H10Cl3N3O
Molecular Weight284.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl
InChIInChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i4D2;
InChIKeyDGFYECXYGUIODH-YLENYTFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanfacine-alpha,alpha-d2 HCl: Deuterated Internal Standard for Precise Guanfacine Bioanalysis


Guanfacine-alpha,alpha-d2 HCl (CAS 1398065-88-7) is a stable, isotopically labeled analogue of the centrally-acting alpha-2A adrenergic receptor agonist guanfacine, wherein two hydrogen atoms at the alpha-methylene position are replaced with deuterium . As a selective alpha-2A receptor agonist, the parent compound guanfacine exhibits a Kd of 31 nM with 60-fold selectivity over alpha-2B adrenoceptors . This deuterated form is primarily utilized as an internal standard in quantitative mass spectrometry (LC-MS/MS) workflows, enabling accurate and precise measurement of guanfacine in complex biological matrices without altering the native pharmacological activity .

The Critical Role of Guanfacine-alpha,alpha-d2 HCl in Eliminating Bioanalytical Variability


The substitution of Guanfacine-alpha,alpha-d2 HCl with unlabeled guanfacine or alternative non-deuterated internal standards in a quantitative LC-MS/MS assay is not analytically equivalent. Unlabeled guanfacine, when used as an internal standard, is indistinguishable from the target analyte in the mass spectrometer and thus cannot correct for sample-to-sample variability in ionization efficiency (matrix effects) or analyte recovery [1]. Conversely, substituting with other isotopically labeled guanfacine variants, such as 13C- or 15N-labeled analogs, may introduce different chromatographic retention times or distinct matrix effects, compromising the accuracy of the quantification [2]. The specific +2.02 Da mass shift provided by the alpha,alpha-d2 label offers a unique, verifiable differentiation that ensures optimal analytical performance and reliable data generation, as detailed in the evidence below.

Quantitative Differentiation of Guanfacine-alpha,alpha-d2 HCl from Analogs and Alternative Internal Standards


Isotopic Enrichment: Guaranteed 92 atom % D for Reliable MS Quantification

Guanfacine-alpha,alpha-d2 HCl is supplied with a verified isotopic enrichment of 92 atom % D, as certified by the manufacturer . This level of enrichment is critical for accurate quantification; lower enrichment in alternative sources would introduce significant analytical bias due to the presence of unlabeled analyte in the internal standard. The unlabeled comparator, guanfacine hydrochloride, has a natural deuterium abundance of 0.015 atom % D [1].

Isotopic Purity Mass Spectrometry Internal Standard

Mass Spectrometric Shift: A +2.02 Da Differentiation from Native Guanfacine

The incorporation of two deuterium atoms results in a molecular weight increase of 2.02 Da relative to unlabeled guanfacine HCl (from 282.55 g/mol to 284.57 g/mol) . This distinct mass shift is sufficient to separate the analyte and internal standard in the first quadrupole of a triple quadrupole MS without significant isotopic overlap. In comparison, a commonly used alternative, guanfacine-13C,15N3, has a mass shift of +4 Da [1], which may still be suitable but represents a different isotopic labeling strategy with potential differences in cost and availability.

LC-MS/MS MRM Mass Shift

Chemical Purity: ≥95% HPLC Purity for Minimizing Analytical Interference

The target compound is certified with a chemical purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . This is a critical differentiator from lower-grade research materials or non-certified in-house synthesized standards. While the primary comparator, unlabeled guanfacine hydrochloride analytical standard, may also be available at ≥98% purity , the deuterated compound's specified purity ensures that any impurities present will have a minimal impact on the accuracy of the internal standard's signal, particularly when compared to less rigorously characterized isotopically labeled analogs from non-specialist vendors.

Chemical Purity HPLC Analytical Standard

Stability and Handling: Defined Storage Conditions and Re-Test Interval for Reliable Long-Term Use

Guanfacine-alpha,alpha-d2 HCl is specified as stable when stored at room temperature under recommended conditions, with a vendor recommendation for re-analysis of chemical purity after three years before further use . This explicit stability guidance provides a procurement advantage over generic stable isotope-labeled compounds where long-term degradation or deuterium-hydrogen back-exchange in storage may be unknown or uncharacterized, potentially impacting the accuracy of data from longitudinal studies.

Stability Storage Conditions Long-Term Study

Optimized Applications of Guanfacine-alpha,alpha-d2 HCl in Bioanalytical and Pharmacokinetic Research


Quantitative Bioanalysis of Guanfacine in Pharmacokinetic (PK) and Bioequivalence (BE) Studies

The 92 atom % D isotopic enrichment and +2.02 Da mass shift of Guanfacine-alpha,alpha-d2 HCl make it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays quantifying guanfacine in human plasma or other biological matrices. By co-eluting with the analyte and correcting for ion suppression or enhancement [1], it enables the achievement of high accuracy and precision (e.g., coefficient of variation between 1.6% and 10.5%) across a linear range of 0.0500-10.0 ng/mL, as demonstrated in similar methods [2]. This is critical for generating reliable PK parameters (Cmax, AUC) and demonstrating bioequivalence in regulatory submissions.

Metabolic Pathway Elucidation and Impurity Profiling

The deuterium label at the alpha-methylene position is chemically stable under physiological conditions, minimizing the risk of deuterium-to-protium back-exchange in biological samples . This stability allows Guanfacine-alpha,alpha-d2 HCl to serve as a reliable tracer for tracking the parent drug and its metabolites in complex systems. Researchers can use it to differentiate endogenous interference from drug-derived signals in high-resolution mass spectrometry (HRMS) workflows, facilitating the definitive identification of oxidative metabolites and the profiling of drug-related impurities .

In Vitro Drug-Drug Interaction (DDI) and Transporter Studies

In cell-based assays (e.g., Caco-2 permeability, hepatocyte uptake), using Guanfacine-alpha,alpha-d2 HCl as an internal standard ensures accurate quantitation of guanfacine concentrations despite the presence of complex cell culture media or lysate matrices . This enables precise determination of kinetic parameters (e.g., Km, Vmax) for transporter-mediated uptake or efflux, and allows for robust assessment of potential drug-drug interactions (DDI) involving guanfacine, where small changes in concentration must be reliably measured to draw valid mechanistic conclusions [3].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

For clinical laboratories developing or implementing LC-MS/MS assays for therapeutic drug monitoring (TDM) of guanfacine in patient samples, Guanfacine-alpha,alpha-d2 HCl provides a robust and commercially available internal standard. Its verified chemical purity (≥95% by HPLC) and defined long-term stability profile (stable at room temperature, re-analyze after 3 years) are essential for maintaining assay consistency, supporting method validation according to CLIA/CAP guidelines, and ensuring accurate quantitation of drug levels to guide clinical decision-making.

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